molecular formula C32H40N2O5S B1215682 3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]benzeneethanamine CAS No. 121345-64-0

3,4-Dimethoxy-N-methyl-N-[3-[4-[[1-methyl-2-(1-methylethyl)-1H-indol-3-yl]sulfonyl]phenoxy]propyl]benzeneethanamine

Cat. No.: B1215682
CAS No.: 121345-64-0
M. Wt: 564.7 g/mol
InChI Key: OGLMUIRZIMTHMN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SR33805 involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Industrial Production Methods

Industrial production of SR33805 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

SR33805 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of SR33805, which may have different pharmacological properties and applications .

Mechanism of Action

SR33805 exerts its effects by blocking L-type calcium channels, which are crucial for calcium influx in cardiac and smooth muscle cells. By inhibiting these channels, SR33805 reduces calcium entry into the cells, leading to decreased muscle contraction. This mechanism is particularly beneficial in conditions such as heart failure, where excessive calcium influx can exacerbate the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SR33805

SR33805 is unique due to its potent calcium channel blocking activity and its ability to increase myofilament calcium sensitivity without significantly affecting calcium transient amplitude. This makes it particularly effective in improving contractility in failing hearts .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O5S/c1-23(2)31-32(27-10-7-8-11-28(27)34(31)4)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLMUIRZIMTHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2N1C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153241
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121345-64-0
Record name SR 33805
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121345640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-2-propan-2-ylindol-3-yl)sulfonylphenoxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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